molecular formula C10H15N3O B2847936 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine CAS No. 1343703-73-0

2-methyl-N-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B2847936
CAS No.: 1343703-73-0
M. Wt: 193.25
InChI Key: LYOBLCZMMUQJFQ-UHFFFAOYSA-N
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Description

2-Methyl-N-(oxan-4-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a pyrimidine core substituted with a methyl group at position 2 and an oxan-4-yl (tetrahydropyran-4-yl) amine group at position 2. The oxan-4-yl group enhances solubility and bioavailability compared to bulkier or more hydrophobic substituents, while the methyl group contributes to steric stabilization and metabolic resistance .

Properties

IUPAC Name

2-methyl-N-(oxan-4-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-11-5-2-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOBLCZMMUQJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related pyrimidin-4-amine derivatives, highlighting key differences in substituents, biological activity, and physicochemical properties:

Compound Name Substituents Biological Activity Key Properties Reference
2-Methyl-N-(oxan-4-yl)pyrimidin-4-amine 2-methyl, 4-(oxan-4-yl)amine Hypothesized kinase inhibition, anticancer activity Moderate solubility (tetrahydropyran enhances polarity), logP ~1.8
6-Chloro-2-(oxan-4-yl)pyrimidin-4-amine 2-(oxan-4-yl), 6-chloro Not reported; chlorine may enhance cytotoxicity Higher logP (~2.5) due to chlorine, reduced solubility
5-(4-Methoxyphenyl)-2-methyl-N-(m-tolyl)benzo[h]chromeno[2,3-d]pyrimidin-4-amine (4d) Fused benzo[h]chromeno system, 4-methoxyphenyl, m-tolyl Anticancer: Active against melanoma (MDA-MB-435), % growth inhibition: 39.52–47.38 High molecular weight (MW 483.5), low solubility, logP ~5.2
N-(4-Methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine core, 4-methoxyphenyl Antimitotic: Inhibits tubulin polymerization, GI50 in nanomolar range Water-soluble, logP ~2.0
6-Chloro-N-((oxan-4-yl)methyl)pyrimidin-4-amine 6-chloro, 4-((oxan-4-yl)methyl)amine Not reported; structural similarity suggests antifungal potential Moderate solubility (logP ~2.3), chlorine may increase reactivity
2-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)-6-methoxypyrimidin-4-amine 2-methyl, 6-methoxy, 4-((1-methylpyrazol-4-yl)methyl)amine PDE10A inhibition (neurological applications), IC50 < 100 nM Balanced solubility (logP ~1.5), pyrazole enhances metabolic stability

Structural and Functional Analysis

  • Core Modifications: The benzo[h]chromeno[2,3-d]pyrimidine derivatives (e.g., 4d) exhibit extended aromatic systems, enhancing DNA intercalation but reducing solubility . Pyrrolo[2,3-d]pyrimidines (e.g., ) incorporate a five-membered ring, improving water solubility and microtubule-targeting activity .
  • Substituent Effects :
    • Chlorine : Increases electrophilicity and cytotoxicity (e.g., 6-chloro derivatives) but may reduce selectivity .
    • Oxan-4-yl : Enhances polarity and bioavailability compared to cyclohexyl or phenyl groups, as seen in this compound .
    • Methoxy groups : Improve solubility and tubulin binding (e.g., ) .

Physicochemical and Pharmacokinetic Properties

Property This compound Compound 4d Pyrrolo[2,3-d]pyrimidine ()
Molecular Weight (g/mol) 209.3 483.5 314.4
logP ~1.8 ~5.2 ~2.0
Solubility (mg/mL) 0.5–1.0 (aqueous) <0.1 >5.0 (aqueous)
Metabolic Stability High (methyl and oxan-4-yl reduce oxidation) Low (bulky aryl) Moderate (methoxyphenyl)

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